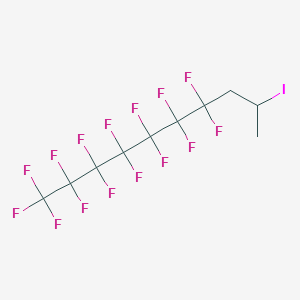

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane

Description

Background and Significance in Organofluorine Chemistry

Organofluorine chemistry, the study of carbon-fluorine bonds, holds a unique position in the chemical sciences due to the profound effects that fluorine substitution has on a molecule's physical, chemical, and biological properties. Compounds containing perfluoroalkyl chains—where all hydrogen atoms on a carbon backbone are replaced by fluorine—are noted for their high thermal stability, chemical inertness, and both hydrophobic (water-repelling) and oleophobic (oil-repelling) characteristics.

1-Iodo-1H,1H,2H,2H-perfluorodecane, with the linear formula CF₃(CF₂)₇CH₂CH₂I, is a structurally distinct molecule that embodies the principles of this field. sigmaaldrich.com It consists of a perfluorooctyl group (C₈F₁₇) linked to an iodoethyl group (-CH₂CH₂I). This structure creates a molecule with a highly fluorinated, inert "tail" and a reactive, functional "head." This duality makes it a valuable intermediate in the synthesis of a wide range of fluorinated materials, from surfactants to advanced polymers. rsc.orggoogle.com These compounds are often referred to as fluorotelomer iodides, which are key building blocks in fluoroorganic chemistry. rsc.orgnih.gov

Overview of Perfluorinated Alkyl Iodides in Synthetic Methodology

Perfluoroalkyl iodides (PFAIs) are versatile reagents in synthetic chemistry, primarily due to the unique nature of the carbon-iodine bond adjacent to a highly electron-withdrawing perfluoroalkyl group. This bond is relatively weak, allowing for the generation of perfluoroalkyl radicals under thermal, photochemical, or redox-catalyzed conditions. rsc.org

One of the most fundamental methods for synthesizing PFAIs is through the telomerization of tetrafluoroethylene (B6358150) (TFE). google.comnih.gov In this process, a "telogen" like pentafluoroethyl iodide reacts with multiple units of the "taxogen" TFE to build longer perfluorinated chains. google.com

The resulting PFAIs are crucial intermediates for several key transformations:

Radical Additions: Perfluoroalkyl radicals readily add across the double or triple bonds of alkenes and alkynes. researchgate.netnih.gov This allows for the direct introduction of a perfluoroalkyl group into organic molecules. For instance, PFAIs can be added to acrylates and vinyl acetate (B1210297) to produce functionalized adducts. researchgate.net

Surface-Active Agent Synthesis: PFAIs are precursors to a vast array of fluorinated surfactants and surface-finishing agents. google.comnih.gov The reactive iodide can be substituted or eliminated to introduce hydrophilic functional groups, leading to amphiphilic molecules used in applications like water and oil repellent finishes for textiles and paper. google.comchemicalbook.com

Building Blocks: As a class of compounds, PFAIs serve as foundational materials for creating more complex fluorinated molecules, including those used in high-performance organic thin-film transistors and specialized paints. rsc.orgchemicalbook.com

Research Trajectories and Future Directions for Perfluorinated Iodine Compounds

Current and future research involving perfluorinated iodine compounds is focused on expanding their synthetic utility, improving reaction efficiency, and exploring novel applications. A significant area of development is the discovery of new activation methods for the carbon-iodine bond. Recent studies have shown that simple inorganic bases, such as potassium hydroxide (B78521), can activate PFAIs, enabling reactions like the addition to alkenes and alkynes without the need for expensive transition metal catalysts or conventional radical initiators. nih.gov This approach highlights a move towards more sustainable and cost-effective synthetic protocols.

Furthermore, the unique properties of these compounds continue to drive their investigation in materials science. Their use in the preparation of fluorinated 2,2′-bipyridines for electronic applications is one such example. sigmaaldrich.com In the biomedical field, the incorporation of iodine, which has several radioisotopes, opens up possibilities for the development of radiopharmaceuticals. mdpi.com While this research is still emerging, the ability to attach a radiolabel to a stable, fluorinated scaffold presents a promising strategy for creating new diagnostic and therapeutic agents. mdpi.com The production volumes of polyfluorinated iodine alkanes have been reportedly rising, underscoring their growing importance in various industries. researchgate.net

Data Tables

Table 1: Physicochemical Properties of 1-Iodo-1H,1H,2H,2H-perfluorodecane

| Property | Value | Source(s) |

| CAS Number | 2043-53-0 | nih.gov |

| Molecular Formula | C₁₀H₄F₁₇I | nih.gov |

| Molecular Weight | 574.02 g/mol | nih.gov |

| Melting Point | 54-58 °C | chemicalbook.com |

| Appearance | Solid | nih.gov |

| Synonyms | 8:2 Fluorotelomer iodide, 2-(Perfluorooctyl)ethyl iodide, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane | nih.gov |

| InChI Key | XVKJSLBVVRCOIT-UHFFFAOYSA-N |

Table 2: Selected Synthetic Applications of Perfluoroalkyl Iodides (PFAIs)

| Reaction Type | Description | Example Substrates |

| Radical Addition | The PFAI adds across a π-system (alkene/alkyne) to form a new C-C bond, incorporating the perfluoroalkyl group. | Methyl acrylate, Cyclohexene, Vinyl acetate researchgate.net |

| Telomerization | A PFAI (telogen) reacts with an unsaturated monomer (taxogen) to produce longer-chain PFAIs. | Tetrafluoroethylene (TFE) google.comnih.gov |

| C-H Functionalization | PFAI activation enables iodination or amidation at C-H bonds in various substrates. | Heteroarenes, Alkyl ethers, Benzylic hydrocarbons nih.gov |

| Intermediate for Surfactants | The iodide is replaced with functional groups to create amphiphilic molecules for surface modification. | Used to produce organic fluorine fabric finishing agents chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iododecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F15I/c1-3(26)2-4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNKCHDMLFIONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F15I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880235 | |

| Record name | 1-(Perfluoroheptyl)-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25291-12-7 | |

| Record name | 1-(Perfluoroheptyl)-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25291-12-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Iodo 1h,1h,1h,2h,3h,3h Perfluorodecane

Mechanistic Investigations of Carbon-Iodine Bonds in Perfluorinated Systems

The carbon-iodine (C-I) bond in perfluoroalkyl iodides is the primary site of reactivity. Its behavior is largely dictated by the strong electron-withdrawing effect of the perfluoroalkyl group, which polarizes the bond and influences its dissociation energy.

Nucleophilic Substitution Reaction Pathways

Nucleophilic substitution reactions on perfluoroalkyl iodides are generally challenging. In the case of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane, the iodine atom is attached to a secondary carbon. This steric hindrance, combined with the powerful electron-withdrawing nature of the perfluorodecyl group, disfavors both S(_N)1 and S(_N)2 pathways.

S(_N)2 Reactions: The backside attack required for an S(_N)2 mechanism is sterically hindered by the bulky perfluorinated chain. Furthermore, the electron-rich environment around the fluorine atoms can repel incoming nucleophiles.

S(_N)1 Reactions: The formation of a secondary carbocation on the carbon adjacent to the perfluoroalkyl chain is highly unstable. The inductive effect of the fluorine atoms would intensely destabilize any positive charge, making the S(_N)1 pathway energetically unfavorable.

Despite these challenges, some nucleophilic substitutions can occur under specific conditions, often involving radical or radical-anion intermediates, such as in S(_RN)1 reactions. chemrxiv.org

Elimination Reactions and Kinetic Studies

Elimination reactions (E1 and E2) compete with substitution reactions. For secondary iodoalkanes, the reaction pathway is highly dependent on the strength and steric bulk of the base used.

E2 Mechanism: A strong, sterically hindered base would favor the E2 pathway by abstracting a proton from a carbon adjacent to the C-I bond. In this compound, this would involve the removal of a proton from either the C1 or C3 position. The rate of E2 reactions is sensitive to the acidity of these protons, which is increased by the proximity of the perfluoroalkyl group.

E1 Mechanism: Similar to the S(_N)1 pathway, the E1 mechanism is unlikely due to the instability of the corresponding carbocation intermediate.

Kinetic studies on analogous perfluoroalkyl-substituted iodoalkanes have shown that the presence of the perfluoroalkyl group significantly influences reaction rates, generally favoring elimination over substitution, especially with strong bases. acs.org

Radical Reactions and Their Applications

The relatively weak C-I bond in perfluoroalkyl iodides (bond dissociation energy is approximately 53 kcal/mol) makes it susceptible to homolytic cleavage, leading to the formation of a perfluoroalkyl radical. nih.gov This is the most common and synthetically useful reaction pathway for this class of compounds.

The generation of the perfluoroalkyl radical can be initiated by heat, UV light, or radical initiators (e.g., AIBN). Once formed, this electrophilic radical can participate in a variety of transformations:

Addition to Alkenes and Alkynes: The radical can add across double or triple bonds, creating a new carbon-carbon bond. This is a key step in the synthesis of more complex fluorinated molecules. nih.govconicet.gov.ar The resulting radical intermediate can then abstract an iodine atom from another molecule of the perfluoroalkyl iodide to propagate the radical chain. nih.gov

Atom Transfer Radical Polymerization (ATRP): Perfluoroalkyl iodides can act as initiators in controlled radical polymerization processes.

Reductive Deiodination: The C-I bond can be cleaved reductively using various reagents, such as sodium dithionite (B78146), to generate the corresponding perfluoroalkane.

These radical reactions are foundational to the application of perfluoroalkyl iodides in creating fluorinated polymers, surfactants, and other specialty materials.

Hydrodehalogenation Reactions of Fluoroalkyl Halides

Hydrodehalogenation is the process of replacing a halogen atom with a hydrogen atom. For perfluoroalkyl iodides, this is typically achieved through radical mechanisms. Common methods involve the use of a reducing agent and a hydrogen atom source.

A typical system for hydrodehalogenation involves a radical initiator and a hydrogen donor like a silane (B1218182) or a thiol. The reaction proceeds via a radical chain mechanism where the perfluoroalkyl radical abstracts a hydrogen atom from the donor. The efficiency of this process is dependent on the stability of the generated radical and the reaction conditions. Reductive degradation can also be initiated by hydrated electrons generated through methods like UV/sulfite or iodide photolysis. nih.govnih.govacs.orgacs.org

Oxidative Transformations Involving Perfluorinated Iodine Species

While radical and reductive pathways are more common for perfluoroalkyl iodides, oxidative transformations are also possible, often involving hypervalent iodine species. The iodine atom in the perfluoroalkyl iodide can be oxidized to higher valence states (e.g., I(III) or I(V)) using strong oxidizing agents. These hypervalent iodine reagents can then act as electrophilic sources of the perfluoroalkyl group in various synthetic applications. However, these transformations are less common for simple perfluoroalkyl iodides compared to their reactions as radical precursors.

Structure-Reactivity Relationships in Perfluoroalkyl Compound Transformations

The reactivity of perfluoroalkyl iodides is intrinsically linked to their structure. Key relationships include:

Chain Length: While the length of the perfluoroalkyl chain has a modest effect on the C-I bond dissociation energy, it can influence the physical properties (e.g., solubility, boiling point) and steric environment of the molecule.

Branching: The reactivity of branched isomers, such as the secondary iodide in this compound, differs from their linear counterparts (e.g., 1-Iodo-1H,1H,2H,2H-perfluorodecane). nih.govcapes.gov.br Steric hindrance at the reaction center is greater in secondary iodides, which can decrease the rate of S(_N)2 reactions but may facilitate elimination reactions under certain conditions. The stability of the resulting secondary radical is also a crucial factor in radical-mediated processes. Research suggests that linear PFAS isomers tend to sorb more preferentially to soil and sediments, while branched isomers are more likely to remain in water due to higher polarity. nih.govcapes.gov.br

Table 1: Comparison of Expected Reactivity in Primary vs. Secondary Perfluoroalkyl Iodides

| Reaction Type | Primary Perfluoroalkyl Iodide (e.g., 1-Iodo isomer) | Secondary Perfluoroalkyl Iodide (e.g., 2-Iodo isomer) |

|---|---|---|

| Nucleophilic Substitution (S(_N)2) | Slow, due to electronic effects. | Very slow, due to increased steric hindrance and electronic effects. |

| Elimination (E2) | Possible with strong, bulky bases. | Generally more favored than substitution, especially with hindered bases. |

| Radical Formation | Readily forms a primary perfluoroalkyl radical. | Readily forms a secondary perfluoroalkyl radical (stability may differ). |

Table 2: Factors Influencing Reaction Pathways

| Factor | Influence on Reactivity |

|---|---|

| Solvent Polarity | Can influence ionic reaction pathways, but radical reactions are less sensitive. |

| Base/Nucleophile Strength | Strong, non-nucleophilic bases favor elimination. |

| Temperature/Initiator | Higher temperatures or UV light promote radical formation. |

| Steric Hindrance | Hinders S(_N)2 reactions; can favor elimination. |

Influence of Perfluoroalkyl Moieties on Reaction Kinetics

The strong electron-withdrawing nature of the perfluoroalkyl group (–C₈F₁₅H₂) has a profound impact on the carbon-iodine (C-I) bond. The fluorine atoms pull electron density away from the carbon chain, which in turn polarizes the C-I bond, making the carbon atom more electrophilic. However, this inductive effect also strengthens the C-I bond to some extent, which can decrease the rate of reactions that involve its cleavage.

In reactions proceeding through a radical mechanism, the stability of the resulting perfluoroalkyl radical is a key determinant of the reaction rate. Perfluoroalkyl iodides are known to be less reactive than their corresponding bromides in some palladium-catalyzed reactions, a phenomenon attributed to the rate of fluoroalkyl radical generation. acs.org The stability of the secondary perfluoroalkyl radical formed from this compound is a critical factor. Generally, the high electronegativity of fluorine atoms can stabilize adjacent radical centers to some degree.

Steric hindrance is another critical factor influencing the reaction kinetics of this compound. masterorganicchemistry.comchemistrysteps.comnih.govyoutube.comlibretexts.org The iodine atom is located at the second position of the decane (B31447) chain, making it a secondary iodide. This position is more sterically crowded than a primary iodide, where the iodine is at the terminal position. The bulky perfluoroalkyl chain further contributes to this steric congestion, hindering the approach of nucleophiles or other reactants to the electrophilic carbon atom. libretexts.org This steric hindrance can significantly slow down the rate of substitution reactions, particularly those that follow an Sₙ2 mechanism, which requires a backside attack on the carbon atom bearing the leaving group. nih.govyoutube.comlibretexts.org

The table below summarizes the general reactivity trends observed for perfluoroalkyl halides in certain catalytic reactions, which can be used to infer the expected reactivity of this compound.

| Perfluoroalkyl Halide Type | General Reactivity Trend | Governing Factor |

|---|---|---|

| Perfluoroalkyl Bromide | More Reactive | Faster generation of fluoroalkyl radicals |

| Perfluoroalkyl Iodide | Less Reactive | Slower generation of fluoroalkyl radicals acs.org |

Derivatization and Functionalization Strategies Utilizing 2 Iodo 1h,1h,1h,2h,3h,3h Perfluorodecane

Transformation of the Iodide Functionality

The iodide group in 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane is the primary site for chemical modification, enabling the synthesis of a wide array of perfluoroalkyl derivatives and the introduction of various functional groups containing heteroatoms.

The carbon-iodine bond in perfluoroalkyl iodides is susceptible to radical reactions, making it a valuable precursor for creating new carbon-carbon and carbon-heteroatom bonds. Photo-induced radical reactions, for instance, can be employed for the α-perfluoroalkylation and β-alkynylation of alkenes. researchgate.net This reactivity allows for the extension of the carbon chain and the introduction of unsaturation, leading to a diverse range of perfluoroalkyl derivatives.

The general strategy involves the generation of a perfluoroalkyl radical from the perfluoroalkyl iodide, which then adds to an unsaturated C-C bond. researchgate.net The resulting radical can then undergo further reactions to yield the final product. This approach has been demonstrated with various perfluoroalkyl iodides and radical acceptors, highlighting the broad applicability of this synthetic strategy. researchgate.net

A summary of representative transformations of perfluoroalkyl iodides is presented in the table below.

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Perfluoroalkyl iodide | Alkene | Visible light, Base | α-perfluoroalkyl-β-alkynyl derivative |

| Perfluoroalkyl iodide | Thiol | - | Perfluoroalkyl thioether |

| Perfluoroalkyl iodide | Aryl iodide | Copper catalyst | Perfluoroalkylated aromatic compound |

The iodide functionality of this compound can be replaced with various heteroatom-containing functional groups, significantly expanding its chemical utility.

One notable derivative is 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol . scbt.com This compound incorporates a hydroxyl group, which can serve as a handle for further functionalization, such as esterification or etherification, to introduce more complex moieties.

Furthermore, methodologies have been developed for the deoxygenative perfluoroalkylthiolation of carboxylic acids using benzothiazolium reagents derived from perfluoroalkyl iodides. fu-berlin.de This process allows for the synthesis of perfluoroalkyl thioesters, which are valuable compounds in their own right. fu-berlin.de While direct synthesis from this compound is not explicitly detailed, the general applicability of the method suggests its potential.

General procedures for the synthesis of heteroatom-containing derivatives are outlined below:

| Starting Material | Reagents | Product Functional Group |

| Perfluoroalkyl iodide | Not specified | Alcohol (-OH) |

| Perfluoroalkyl iodide | 2-Mercaptobenzothiazole, Sodium hydride | Thioether (-SR) |

| Carboxylic acid | Benzothiazolium salt derived from perfluoroalkyl iodide | Thioester (-C(O)SRf) |

Development of Polymeric and Macromolecular Architectures

This compound and similar perfluoroalkyl iodides are instrumental in the synthesis of fluorinated polymers and for the modification of surfaces to impart specific properties.

In free-radical polymerization, perfluoroalkyl iodides can act as effective chain transfer agents. justia.comwikipedia.org This process, often referred to as iodine-transfer polymerization (ITP), allows for the control of polymer molecular weight and the introduction of an iodine terminal group. wikipedia.org This terminal iodide can then be used for further chemical modifications, such as the synthesis of block copolymers.

A patent has been granted for the use of fluorinated iodides with the general formula Y(CF2)mCH2CH2I (where Y is F or –CH2CH2I, and m is an integer from 3 to 12) as chain transfer agents in the polymerization of fluoroolefins. justia.com This highlights the industrial relevance of such compounds in producing fluoropolymers with controlled molecular weights.

While direct synthesis of perfluoropolyalkylether (PFPE) polymers from this compound is not extensively documented, the general reactivity of perfluoroalkyl iodides suggests their potential as initiators or building blocks in such syntheses. Functionalized PFPEs are a significant class of fluoropolymers with diverse applications. researchgate.net

The attachment of fluorinated compounds to surfaces can dramatically alter their properties, imparting characteristics such as hydrophobicity and low surface energy. Perfluoroalkyl iodides can be utilized in surface-initiated polymerization techniques to grow polymer brushes from a substrate. researchgate.netnih.gov

Radiation-induced graft copolymerization is a versatile method for modifying polymer surfaces. mdpi.com This technique can use various forms of radiation, such as UV light, to generate radicals on a polymer surface, which then initiate the polymerization of a monomer, resulting in a grafted polymer layer. mdpi.com The use of perfluoroalkyl-containing monomers in such processes can lead to surfaces with enhanced hydrophobicity and other desirable properties.

Another approach involves the use of photoinitiators, like isopropylthioxanthone (B1242530) (ITX), which can be covalently attached to a surface and then activated by visible light to initiate a controlled surface grafting polymerization. researchgate.net This allows for precise control over the thickness and density of the grafted polymer layer. researchgate.net

Research on Novel Fluorinated Surfactant Systems

The pursuit of effective and environmentally conscious fluorinated surfactants has led researchers to explore alternatives to long-chain per- and polyfluoroalkyl substances (PFAS). A key area of investigation is the development of non-bioaccumulable fluorosurfactants, which are designed to degrade more readily in the environment.

One of the primary strategies for creating potentially non-bioaccumulable fluorosurfactants involves the introduction of "weak points" within the fluorocarbon chain. researchgate.net These weak points, often hydrocarbon segments, can be susceptible to metabolic or environmental degradation, thereby preventing the persistence and bioaccumulation associated with traditional PFAS. researchgate.net The structure of this compound, which contains a hydrocarbon portion, makes it an ideal candidate for this approach.

The synthesis of these novel surfactants often begins with the telomerization of vinylidene fluoride (B91410) (VDF) with a 1-iodoperfluoroalkane. capes.gov.br This process allows for the controlled addition of VDF units to the perfluoroalkyl iodide, creating a block-like structure. The resulting telomers can then be chemically modified to introduce a hydrophilic head group, a critical component for surfactant activity. While specific studies detailing the use of this compound in this exact telomerization reaction are not widely available in public literature, the general principles of this synthetic route are well-established for similar partially fluorinated iodoalkanes.

The derivatization of the iodo-group in this compound is a key step in forming the final surfactant molecule. This can be achieved through various chemical transformations to append a range of hydrophilic functionalities, such as carboxylates, sulfonates, or polyethylene (B3416737) glycol chains. The resulting amphiphilic molecule possesses a hydrophobic fluorinated tail and a hydrophilic head, enabling it to reduce surface tension at interfaces.

A hypothetical reaction scheme for the synthesis of a non-bioaccumulable fluorosurfactant starting from this compound could involve a radical addition reaction with a functionalized alkene, followed by conversion to a salt to impart water solubility.

| Reactant 1 | Reactant 2 | Potential Product | Surfactant Class |

| This compound | Acrylic Acid | 2-(Perfluorodecyl)propanoic acid | Anionic |

| This compound | Allylamine | 2-(Perfluorodecyl)prop-2-en-1-amine | Cationic |

| This compound | Poly(ethylene glycol) methyl ether acrylate | Poly(ethylene glycol) methyl ether 2-(perfluorodecyl)propanoate | Nonionic |

This table presents potential synthetic pathways and is for illustrative purposes. The actual reaction conditions and outcomes would require experimental verification.

Fabrication of Fluorinated Membranes for Research Applications

Fluorinated polymers are highly sought after for membrane applications due to their exceptional chemical resistance, thermal stability, and low surface energy. These properties are advantageous in processes such as membrane distillation, gas separation, and filtration of aggressive chemicals. The incorporation of fluorinated moieties, such as the perfluorodecyl group from this compound, onto membrane surfaces can significantly enhance their performance and durability.

The surface modification of existing polymer membranes is a common strategy to impart desired properties without altering the bulk material. Techniques such as graft polymerization and chemical vapor deposition can be employed to anchor fluorinated compounds onto a membrane's surface. The reactive iodide in this compound provides a handle for covalent attachment to the membrane surface, ensuring the long-term stability of the modification.

For instance, a hydrophilic polymer membrane could be rendered hydrophobic and oleophobic by surface functionalization with this compound. This modification can be particularly useful in applications requiring resistance to fouling by organic compounds or for creating membranes for oil-water separation.

| Membrane Material | Modification Strategy | Target Property | Potential Application |

| Polyvinylidene fluoride (PVDF) | Surface grafting with this compound | Enhanced hydrophobicity and oleophobicity | Membrane distillation, oil-water separation |

| Polysulfone (PSU) | Plasma-induced grafting of this compound | Increased chemical resistance | Filtration of corrosive fluids |

| Polyethersulfone (PES) | Blending with a functionalized derivative of this compound | Reduced protein adsorption | Biomedical filtration |

This table outlines potential strategies for membrane fabrication and modification. The effectiveness of these approaches would depend on specific experimental conditions and characterization.

Spectroscopic and Computational Characterization Methodologies in Research on 2 Iodo 1h,1h,1h,2h,3h,3h Perfluorodecane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule like 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane, multinuclear NMR experiments are essential to characterize its distinct proton, carbon, and fluorine environments.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy provides information about the number of different types of hydrogen atoms in a molecule and their neighboring environments. In this compound (C₈F₁₅CH₂CH₂CHI₂), there are three distinct proton environments. The electronegativity of the adjacent perfluoroalkyl chain and the iodine atom significantly influences the chemical shifts of these protons, causing them to appear "downfield" (at a higher ppm value) compared to simple alkanes. oregonstate.educompoundchem.com

The expected signals would be:

A multiplet corresponding to the single proton on the carbon bearing the iodine atom (CHI₂). This proton would be significantly deshielded by the iodine.

A multiplet for the two protons of the adjacent methylene (B1212753) group (-CH₂-CHI₂).

A multiplet for the two protons of the methylene group adjacent to the perfluoroalkyl chain (C₈F₁₅-CH₂-). This signal is expected to be shifted downfield due to the strong electron-withdrawing effect of the C₈F₁₅ group.

Spin-spin coupling between these non-equivalent protons would result in complex splitting patterns for each signal, which can be analyzed to confirm the connectivity of the hydrocarbon portion of the molecule. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C₈F₁₅-CH₂- | ~2.5 - 3.5 | Multiplet |

| -CH₂-CHI₂ | ~3.2 - 4.2 | Multiplet |

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of different carbon environments and to probe the carbon skeleton of a molecule. Each chemically distinct carbon atom in this compound will produce a separate signal. The chemical shifts are heavily influenced by the attached atoms (H, I, F).

The carbon atom bonded to iodine (C-I) will appear at a relatively low chemical shift, often below 0 ppm, due to the "heavy atom effect" of iodine.

The carbons in the ethyl bridge (-CH₂-CH₂-) will have shifts typical for alkyl chains, but influenced by the adjacent iodine and perfluoroalkyl groups.

The carbons within the perfluoroalkyl chain (C₈F₁₅) will show signals in a distinct region (typically 100-125 ppm) and will exhibit strong coupling to the attached fluorine atoms (¹JCF, ²JCF, etc.), resulting in complex multiplets.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C HI₂ | ~ -10 to 5 |

| -C H₂-CHI₂ | ~ 30 - 45 |

| C₈F₁₅-C H₂- | ~ 25 - 40 |

| -CF₂- chain | ~ 105 - 125 |

¹⁹F NMR Spectroscopy for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique and is particularly informative for fluorinated compounds due to the large chemical shift range of ¹⁹F nuclei. nih.govresearchgate.net This allows for clear differentiation of the various -CF₂- groups and the terminal -CF₃ group in the perfluorodecyl chain. The chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃ (trichlorofluoromethane) at 0 ppm.

For the C₈F₁₅- segment, one would expect to observe distinct signals for:

The terminal trifluoromethyl (-CF₃) group.

The difluoromethylene group adjacent to the ethyl bridge (-CF₂-CH₂-).

The other six difluoromethylene (-CF₂-) groups within the chain, each with a slightly different chemical environment. nih.gov

The signals will appear as complex multiplets due to spin-spin coupling between neighboring fluorine nuclei (²JFF, ³JFF).

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm vs CFCl₃) |

|---|---|

| F ₃C- | ~ -81 |

| -F ₂C-CH₂- | ~ -126 |

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. libretexts.org

For this compound, key absorption bands would include:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the C-H bonds in the -CH₂-CH₂- group. libretexts.org

C-F stretching: Very strong and intense absorptions in the 1100-1300 cm⁻¹ region, which are characteristic of the numerous C-F bonds in the perfluoroalkyl chain. spectroscopyonline.com

C-I stretching: A weaker absorption at lower wavenumbers, typically in the 500-600 cm⁻¹ range, corresponding to the C-I bond. The low frequency is due to the high mass of the iodine atom. spectroscopyonline.com

C-H bending: Absorptions in the 1350-1470 cm⁻¹ region corresponding to the bending (scissoring, wagging) of the C-H bonds. libretexts.org

Table 4: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch | 2850 - 3000 | Medium-Strong |

| C-H bend | 1350 - 1470 | Medium |

| C-F stretch | 1100 - 1300 | Very Strong |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

In the mass spectrum of this compound, one would expect to see the molecular ion peak [M]⁺. However, due to the weakness of the C-I bond, this peak may be of low abundance. wikipedia.org The most prominent peaks often arise from characteristic fragmentation pathways. rsc.orgresearchgate.net

Key expected fragments include:

Loss of Iodine: A very common fragmentation is the cleavage of the weak C-I bond, resulting in a prominent [M-I]⁺ peak.

Perfluoroalkyl Fragments: Cleavage within the carbon chain can lead to a series of characteristic perfluoroalkyl fragment ions, such as [CₙF₂ₙ₊₁]⁺.

Alpha-Cleavage: Fragmentation of the C-C bond adjacent to the iodine atom.

The presence of iodine (¹²⁷I) as a single stable isotope simplifies the interpretation, while the high-resolution mass of the molecular ion can be used to confirm the elemental formula. researchgate.net

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description |

|---|---|

| [C₁₀H₅F₁₅I]⁺ | Molecular Ion (M⁺) |

| [C₁₀H₅F₁₅]⁺ | Loss of Iodine radical (M-I) |

| [I]⁺ | Iodine cation |

| [C₈F₁₅CH₂CH₂]⁺ | Loss of CHI₂ radical |

Surface Sensitive Spectroscopic Techniques

When this compound is used to form thin films or self-assembled monolayers (SAMs), surface-sensitive techniques are crucial for characterization. These methods probe the composition and structure of the outermost layers of a material. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS can determine the elemental composition of the surface and the chemical states of those elements. For a monolayer of the target compound, XPS would be used to:

Confirm the presence of fluorine, carbon, and iodine on the surface.

Analyze the high-resolution C 1s spectrum to distinguish between different carbon environments (C-C, C-H, C-F, C-I).

Analyze the F 1s spectrum, which would show a strong signal characteristic of C-F bonds. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly surface-sensitive mass spectrometry technique that provides detailed molecular information about the surface. It can detect intact molecular ions and characteristic fragments from the outermost monolayer, confirming the presence and orientation of the adsorbed molecules. frontiersin.orgmdpi.com

Infrared Reflection-Absorption Spectroscopy (IRRAS): For monolayers on reflective substrates (like gold), IRRAS can provide information about the orientation of the molecules. The surface selection rules of IRRAS mean that only vibrational modes with a dipole moment component perpendicular to the surface are strongly observed, allowing for the determination of the average tilt angle of the molecular chains. mdpi.com

These surface techniques are vital for understanding how fluorinated molecules arrange themselves on substrates, which is critical for applications in coatings, electronics, and biocompatible materials. uh.edursc.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While no specific XPS studies on this compound have been found, this technique would be invaluable for its characterization. For similar fluorinated compounds, XPS is used to identify the presence of carbon, fluorine, hydrogen, and iodine atoms. High-resolution scans of the C 1s, F 1s, and I 3d regions would provide information about the different chemical environments of these atoms, for instance, distinguishing between C-H, C-F, and C-I bonds.

Interactive Data Table: Hypothetical XPS Data for this compound (Note: The following table is a hypothetical representation of expected XPS data, as no actual experimental data has been located for this compound.)

| Element | Core Level | Expected Binding Energy (eV) | Expected Chemical States |

|---|---|---|---|

| Carbon | C 1s | ~285-294 | C-H, C-C, C-I, CF2, CF3 |

| Fluorine | F 1s | ~688-690 | C-F |

| Iodine | I 3d5/2 | ~619-621 | C-I |

| Hydrogen | H 1s | - | Not detectable by XPS |

Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) for Thin Film Characterization

Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is a highly sensitive technique used to study the molecular structure and orientation of thin films on reflective surfaces. It offers significant advantages for studying monolayers by minimizing background signals from the gas or liquid phase. bruker.com Although no PM-IRRAS studies specifically involving this compound have been identified, this method would be ideal for characterizing self-assembled monolayers of this compound on substrates like gold or silicon. The technique could elucidate the orientation of the perfluoroalkyl chain and the conformation of the molecule upon adsorption.

Interactive Data Table: Expected Vibrational Modes for this compound in PM-IRRAS (Note: This table is based on general knowledge of vibrational frequencies for similar functional groups, as no specific experimental data is available.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| C-H stretching | 2850-3000 | Indicates the presence of CH2 and CH groups. |

| C-F stretching | 1100-1350 | Strong absorptions characteristic of fluorinated carbons. |

| C-C stretching | 900-1200 | Provides information about the carbon backbone. |

| C-I stretching | 500-600 | Confirms the presence of the iodo- group. |

Computational Chemistry and Theoretical Studies

Ab Initio and SCF-MO Calculations for Reaction Path Elucidation

Ab initio and Self-Consistent Field-Molecular Orbital (SCF-MO) calculations are powerful computational tools for studying molecular properties and reaction mechanisms from first principles, without the need for empirical parameters. While no specific ab initio or SCF-MO studies have been published for this compound, such calculations could be employed to investigate its conformational landscape, vibrational frequencies, and the mechanisms of its potential reactions. For instance, these methods have been used to study the conformational profiles and properties of other perfluoroalkanes. researchgate.netscilit.comsemanticscholar.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules. It offers a good balance between accuracy and computational cost. No DFT studies specifically targeting this compound were found in the literature. However, DFT would be a suitable method to predict various properties of this molecule, such as its optimized geometry, electronic properties (HOMO-LUMO gap), and reactivity descriptors. DFT has been successfully applied to study other iodine-containing and fluorinated organic molecules to understand their reactivity and spectroscopic properties. researchgate.netrsc.org

Interactive Data Table: Hypothetical DFT-Calculated Properties of this compound (Note: The following values are estimations based on calculations for similar molecules, as no specific computational studies for the target compound are available.)

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | ~ -10 eV | Relates to the electron-donating ability. |

| LUMO Energy | ~ -1 eV | Relates to the electron-accepting ability. |

| Dipole Moment | ~ 2-3 Debye | Indicates the polarity of the molecule. |

Academic and Research Applications of 2 Iodo 1h,1h,1h,2h,3h,3h Perfluorodecane

Applications in Proteomics Research Methodologies

While direct applications of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane in proteomics are not extensively documented, the related compound, 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol, is recognized as a specialty chemical for proteomics research applications. scbt.com The presence of the iodo- and perfluoroalkyl groups in such molecules provides a basis for the development of novel reagents and probes for protein analysis. The high fluorine content can be advantageous for certain analytical techniques, such as fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy, which can be used to probe protein structure and interactions in complex biological samples. The reactivity of the carbon-iodine bond allows for its use in bioconjugation reactions, enabling the attachment of the fluorinated tag to specific amino acid residues in proteins. This can aid in the selective isolation, identification, and quantification of proteins within a proteome.

Fundamental Studies on Perfluoroalkyl Group Effects on Chemical Reactivity

The structure of this compound makes it a valuable model compound for fundamental studies on the effects of perfluoroalkyl groups on chemical reactivity. The strong electron-withdrawing nature of the perfluorooctyl group significantly influences the properties of the adjacent atoms, particularly the carbon-iodine bond.

Key Research Findings:

Inductive Effects: The perfluoroalkyl chain exerts a powerful negative inductive effect (-I), which polarizes the C-I bond, making the iodine atom more susceptible to nucleophilic attack.

Steric Hindrance: The bulky perfluoroalkyl group can introduce steric hindrance around the reactive center, influencing the kinetics and regioselectivity of reactions.

Fluorine-Specific Interactions: The presence of a large number of fluorine atoms can lead to unique non-covalent interactions, such as fluorous-fluorous interactions, which can be exploited in separation and purification processes.

These fundamental studies are crucial for designing new synthetic methodologies and for understanding the behavior of more complex fluorinated molecules.

Research into Environmental Remediation Mechanisms of Per- and Polyfluoroalkyl Substances (PFAS)

Per- and polyfluoroalkyl substances (PFAS) are a class of persistent organic pollutants that have garnered significant environmental concern. accustandard.com Research into the environmental fate and remediation of PFAS is a critical area of study. While this compound itself is a type of PFAS, its unique chemical structure can be utilized in research to understand and develop remediation strategies for other PFAS compounds.

The carbon-iodine bond in this compound is weaker than the carbon-fluorine bonds that characterize most environmentally persistent PFAS. This makes it a potential starting material for studying the degradation pathways of fluorinated compounds. Researchers can investigate various chemical and biological methods to cleave the C-I bond and subsequently break down the perfluoroalkyl chain, providing insights into potential remediation technologies for more recalcitrant PFAS.

Contributions to Advanced Materials Science and Engineering

The unique properties imparted by the perfluoroalkyl chain make this compound a valuable building block in materials science.

In the field of energy storage, particularly in the development of advanced batteries and capacitors, fluorinated polymer electrolytes are being investigated for their potential to improve safety and performance. The incorporation of fluorinated moieties can enhance the thermal and electrochemical stability of the electrolyte. This compound can serve as a precursor or an additive in the synthesis of such polymers. The perfluoroalkyl group can create a fluorine-rich environment within the polymer matrix, which can facilitate ion transport while providing a non-flammable and chemically resistant material.

Fluorinated compounds are well-known for their low surface energy, chemical inertness, and thermal stability, making them excellent candidates for high-performance lubricants and coatings. The related compound 1-Iodo-1H,1H,2H,2H-perfluorodecane is noted for its application as a fabric finishing agent due to its water and oil repellency. unilongindustry.com Similarly, this compound can be used to synthesize surface-active molecules that can form protective, low-friction films on various substrates. The iodo- group provides a reactive handle for covalently bonding these fluorinated chains to surfaces, ensuring the durability of the coating.

The low polarizability of the carbon-fluorine bond results in materials with low refractive indices and low optical dispersion. These properties are highly desirable for applications in optical materials, such as anti-reflective coatings and optical fibers. By incorporating this compound into polymer structures, materials scientists can tune the refractive index and enhance the optical clarity of the resulting materials. The presence of the heavier iodine atom can also be explored for its potential to modify the optical properties, such as increasing the refractive index in a controlled manner for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane, and what factors influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or radical iodination of perfluorinated precursors. For example, iodination of perfluorodecane derivatives using iodine monochloride (ICl) in a fluorinated solvent under inert conditions (e.g., nitrogen atmosphere) can yield the target compound. Key factors include:

- Solvent selection : Fluorinated solvents (e.g., perfluorohexane) minimize side reactions.

- Temperature control : Reactions are often conducted at 0–5°C to suppress decomposition .

- Purification : Column chromatography with fluorinated stationary phases (e.g., C8F17-modified silica) improves purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : NMR identifies fluorine environments, while NMR resolves proton signals near the iodine substituent.

- Mass spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., calculated MW: 554.03; observed MW: 554.0 ± 0.2) .

- X-ray photoelectron spectroscopy (XPS) : Detects iodine (binding energy ~620 eV) and fluorine (688–694 eV) to verify bonding .

Q. How does the compound’s structure influence its solubility and stability in experimental conditions?

- Methodology : The perfluorinated backbone confers hydrophobicity and chemical inertness. Stability tests under varying conditions reveal:

- Thermal stability : Decomposition occurs above 150°C, with iodine release detected via TGA-MS .

- Solubility : Soluble in fluorinated solvents (e.g., FC-72) but insoluble in polar solvents (e.g., water, ethanol) .

Advanced Research Questions

Q. How can this compound be applied in surface modification to achieve superhydrophobicity?

- Methodology : The compound serves as a precursor for fluorinated self-assembled monolayers (SAMs). Experimental steps include:

- Surface pretreatment : Clean substrates (e.g., silicon wafers) with oxygen plasma to activate hydroxyl groups.

- Deposition : Immerse substrates in a 1 mM solution of the compound in perfluorooctane for 24 hours.

- Characterization : Contact angle measurements (>150°) and SEM/AFM confirm hierarchical roughness, mimicking results from analogous perfluorooctyltrichlorosilane (PFOTS) treatments .

Q. How should researchers address contradictions in reported physical properties (e.g., melting points) across studies?

- Methodology : Discrepancies (e.g., melting points ranging from 28°C to 49°C for related compounds) may arise from:

- Isomeric impurities : Use NMR to detect structural isomers (e.g., branching vs. linear chains).

- Purity differences : Validate via HPLC with fluorinated mobile phases and compare retention times with standards .

Q. What strategies optimize isotopic labeling of this compound for environmental tracing studies?

- Methodology : Substitute or in the perfluorinated chain using labeled precursors. For example:

- Synthesis : React -labeled perfluorodecane with iodine gas under UV irradiation.

- Detection : Use LC-MS/MS with selected reaction monitoring (SRM) for isotopic tracking .

Q. Why might reaction yields vary when synthesizing derivatives of this compound, and how can this be mitigated?

- Methodology : Yield inconsistencies (e.g., 70–90% in fluorinated solvents vs. <50% in toluene) are influenced by:

- Moisture sensitivity : Strict anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the iodine substituent.

- Catalyst choice : Silver triflate (AgOTf) enhances iodination efficiency by stabilizing transition states .

Safety and Best Practices

Q. What safety protocols are essential when handling this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.